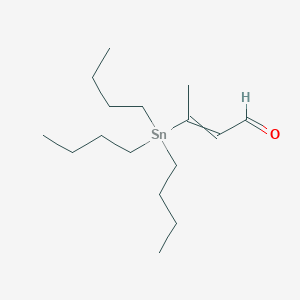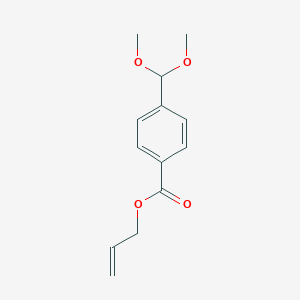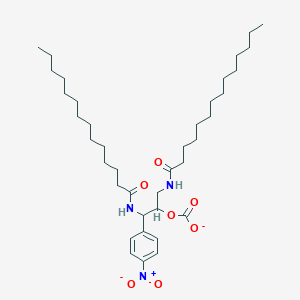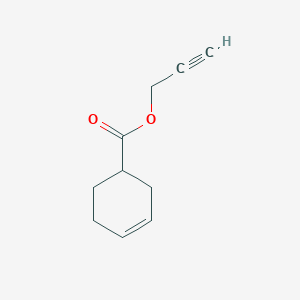
3-(Tributylstannyl)but-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tributylstannyl)but-2-enal is an organotin compound with the molecular formula C16H32OSn It is characterized by the presence of a stannyl group (tributylstannyl) attached to a butenal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enal typically involves the stannylation of butenal derivatives. One common method involves the reaction of butenal with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or other transition metal catalysts
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
3-(Tributylstannyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The stannyl group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Transmetalation reactions often use reagents like organolithium or organomagnesium compounds.
Major Products
Oxidation: Formation of butenoic acid or butenal derivatives.
Reduction: Formation of butenol.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
科学研究应用
3-(Tributylstannyl)but-2-enal has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Tributylstannyl)but-2-enal involves its reactivity with various molecular targets. The stannyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in the desired chemical transformations. The pathways involved often include:
Electron Transfer: The stannyl group can donate or accept electrons, facilitating redox reactions.
Radical Formation: The compound can generate radicals that participate in chain reactions.
Coordination Chemistry: The stannyl group can coordinate with metal centers, influencing catalytic processes.
相似化合物的比较
Similar Compounds
Tributyltin Hydride: A related compound used in similar synthetic applications.
Tributyltin Chloride: Another organotin compound with different reactivity.
Tributyltin Acetate: Used in various organic transformations.
Uniqueness
3-(Tributylstannyl)but-2-enal is unique due to its combination of an aldehyde group with a stannyl moiety. This dual functionality allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as substitution, sets it apart from other organotin compounds.
属性
CAS 编号 |
302903-29-3 |
|---|---|
分子式 |
C16H32OSn |
分子量 |
359.1 g/mol |
IUPAC 名称 |
3-tributylstannylbut-2-enal |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChI 键 |
WIQLJUWAHZNFQM-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)




![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)




